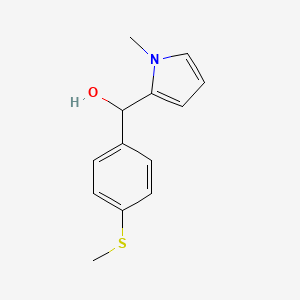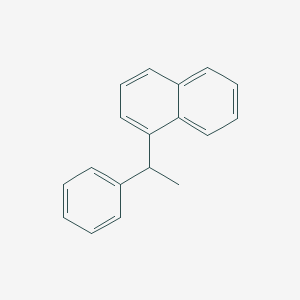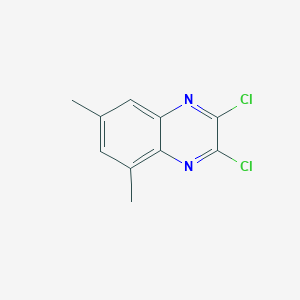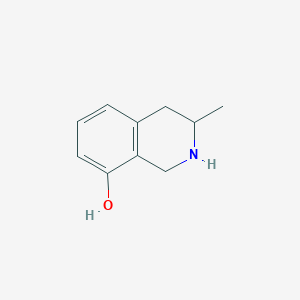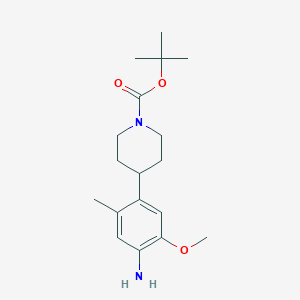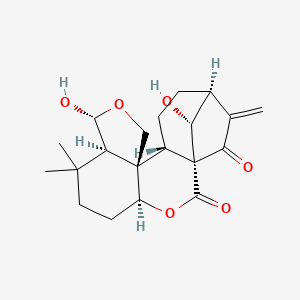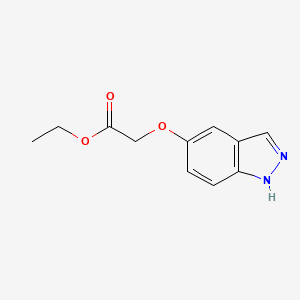![molecular formula C34H66FeP2 B13913566 carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/structure/B13913566.png)
carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) is a complex organometallic compound known for its unique structure and properties. It is primarily used in catalysis and organometallic chemistry due to its ability to facilitate various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) involves multiple steps, including the preparation of the cyclopentene and dicyclohexylphosphanylcyclopentyl intermediates. These intermediates are then reacted with iron(2+) under specific conditions to form the final compound. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
Carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: It can also be reduced to lower oxidation states.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(3+) complexes, while reduction reactions may produce iron(0) species.
Scientific Research Applications
Carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic synthesis reactions.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in industrial processes that require efficient catalysis.
Mechanism of Action
The mechanism of action of carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) involves its ability to facilitate electron transfer and stabilize transition states in chemical reactions. The molecular targets and pathways involved include interactions with various substrates and intermediates, leading to the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
- Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)
- Carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(3+)
Uniqueness
Carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) is unique due to its specific combination of ligands and iron(2+) center, which provides distinct catalytic properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C34H66FeP2 |
|---|---|
Molecular Weight |
592.7 g/mol |
IUPAC Name |
carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) |
InChI |
InChI=1S/C27H52P2.C5H8.2CH3.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;;;/h21-25H,8-20H2,1-7H3;1-2H,3-5H2;2*1H3;/q;;2*-1;+2/t21-,24?,25?;;;;/m0..../s1 |
InChI Key |
XUMLZUSUOQJFCJ-LXHVPJHHSA-N |
Isomeric SMILES |
[CH3-].[CH3-].C[C@@H](C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.C1CC=CC1.[Fe+2] |
Canonical SMILES |
[CH3-].[CH3-].CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.C1CC=CC1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


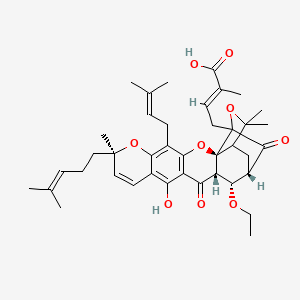
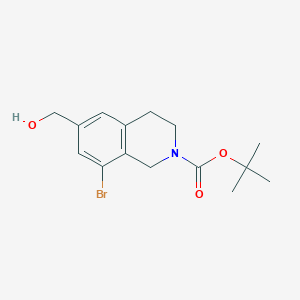
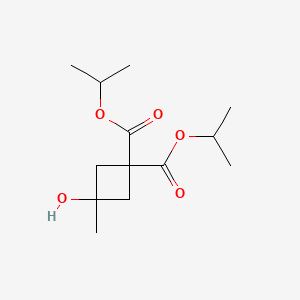
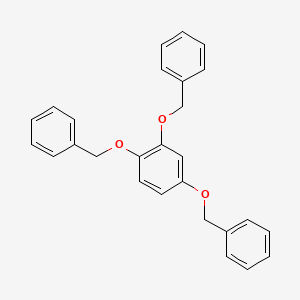
![[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol](/img/structure/B13913523.png)
![Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13913530.png)
![3-Chloro-6-(3-furanyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13913541.png)
